Flavidinin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

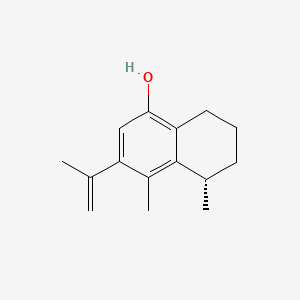

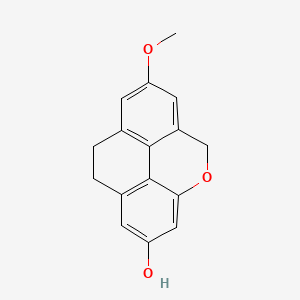

Flavidinin is a natural product found in Coelogyne ovalis and Acampe praemorsa with data available.

Wissenschaftliche Forschungsanwendungen

Medizin: Antioxidans und Therapeutisches Mittel

Flavidinin zeigt wie andere Flavonoide starke antioxidative Eigenschaften, die entscheidend sind, um freie Radikale zu neutralisieren und oxidativen Stress bedingte Krankheiten zu verhindern . Seine therapeutischen Anwendungen sind vielfältig, einschließlich potenzieller Rollen in der Krebsbehandlung, wo es das Wachstum von Krebszellen hemmen kann, und bei Infektionskrankheiten, wo es gegen Krankheitserreger wirken kann .

Landwirtschaft: Pflanzenwachstum und Schutz

In der Landwirtschaft kann this compound das Pflanzenwachstum und den Ertrag steigern, indem es als natürlicher Biostimulans wirkt . Es spielt auch eine Rolle bei den Abwehrmechanismen von Pflanzen gegen Schädlinge und Krankheiten, reduziert den Bedarf an synthetischen Pestiziden und trägt zu nachhaltigen landwirtschaftlichen Praktiken bei .

Umweltwissenschaften: Schadstoffminderung

Die Rolle von this compound in den Umweltwissenschaften umfasst die Minderung von Schadstoffeffekten. Seine antioxidative Aktivität kann bei der Entgiftung von Schadstoffen in Boden und Wasser helfen und so die Bemühungen zur Umweltreinigung unterstützen .

Lebensmittelindustrie: Lebensmittelkonservierung und Nutrazeutika

Die Lebensmittelindustrie profitiert von den antioxidativen und antimikrobiellen Eigenschaften von this compound, die in der Lebensmittelkonservierung eingesetzt werden können, um die Haltbarkeit zu verlängern und die Nährstoffqualität zu erhalten . Darüber hinaus machen seine gesundheitsfördernden Eigenschaften es zu einer wertvollen Komponente bei der Entwicklung von Nutrazeutika .

Materialwissenschaft: Entwicklung von bioaktiven Materialien

In der Materialwissenschaft kann this compound zur Entwicklung von bioaktiven Materialien mit gesundheitlichen Vorteilen beitragen. Seine Einarbeitung in Biomaterialien kann zur Schaffung von Oberflächen führen, die aktiv mit biologischen Systemen interagieren können, was möglicherweise zu Innovationen bei medizinischen Implantaten und Wundheilungsanwendungen führt .

Biotechnologie: Gentechnik und mikrobielle Produktion

Biotechnologische Anwendungen von this compound umfassen seine Produktion durch Gentechnik und mikrobielle Biosynthese. Durch die Manipulation der biosynthetischen Pfade in Pflanzen oder Mikroorganismen können Forscher große Mengen an this compound für verschiedene Anwendungen produzieren, die von Pharmazeutika bis hin zu industriellen Anwendungen reichen .

Wirkmechanismus

Target of Action

Flavidinin, a type of flavonoid, primarily targets various proteins and enzymes in the body. Flavonoids are known to interact with nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors . The biochemical source of flavin is the yellow B vitamin riboflavin . The flavin moiety is often attached with an adenosine diphosphate to form flavin adenine dinucleotide (FAD), and in other circumstances, is found as flavin mononucleotide (or FMN), a phosphorylated form of riboflavin .

Mode of Action

This compound interacts with its targets to exert various biological effects. The effectiveness of flavonoids in both chemoprevention and chemotherapy is associated with their targeting of multiple genes/pathways . The distinguishing side groups of riboflavin, FMN, and FAD are also a potential source of instability for applications such as in fuel cells and in heterogeneous photocatalysis .

Biochemical Pathways

This compound, like other flavonoids, affects several biochemical pathways. Flavonoids are synthesized from phenylalanine and malonyl—Co A . Over 8000 individual flavonoids have been identified in plants . The initial step in the biosynthesis of most flavonoids is the condensation of one p -coumaroyl-CoA molecule with three molecules of malonyl-CoA .

Pharmacokinetics

These problems are being addressed, and further improvements that will expand clinical applications of flavonoids include mechanism-based precision medicine approaches .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its wide range of targets. Flavonoids exhibit anti-inflammatory and anticancer activities and they enhance the immune system . They also regulate angiogenesis, decrease the levels of inflammatory cytokines, and play a crucial role in scavenging reactive oxygen species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, flavonoids in plants are known to accumulate under stress by regulating the expression of flavonoid synthase genes . Moreover, flavonoids are recognized by pollinators, for example, insects, birds, and animals, which contribute to the dispersion of seeds . This suggests that environmental factors such as the presence of pollinators and stress conditions can influence the production and action of flavonoids.

Eigenschaften

IUPAC Name |

6-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaen-13-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-13-5-10-3-2-9-4-12(17)7-14-16(9)15(10)11(6-13)8-19-14/h4-7,17H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAUZUFYBCBHAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C(=C1)COC4=CC(=CC(=C43)CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is flavidinin and where is it found?

A1: this compound is a naturally occurring compound classified as a flavonoid. It has been isolated from various orchid species, including Coelogyne uniflora []. The exact structure of this compound was initially debated, but later research clarified its correct form [].

Q2: What other compounds are often found alongside this compound in orchids?

A2: Research indicates that this compound is often found alongside other flavonoids and stilbenoids in orchids. For instance, Coelogyne uniflora yielded this compound alongside isoflavonoids like isofividinin and oxoflavidin, as well as unique phenanthropyrone derivatives named unifloranthrone and uniflorinanthrone []. Interestingly, another orchid species, Ione paleacea, contained this compound along with flavanone derivatives and known stilbenoids like batatasin-III and gigantol []. This co-occurrence suggests potential biosynthetic relationships and shared ecological roles for these compounds within the orchid species.

Q3: Are there any ongoing studies investigating the potential medicinal properties of this compound or related compounds found in orchids?

A3: While the provided research doesn't delve into specific medicinal properties of this compound, there's growing interest in the pharmaceutical potential of orchids. For example, research on Coelogyne ovalis, another orchid species, focuses on evaluating its phytochemical profile and exploring potential applications in medicine [, ]. This suggests a broader scientific interest in understanding the bioactivity of compounds derived from orchids, including this compound, which could pave the way for future drug discovery efforts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Procaine hydrochloride, [3,5-3H]](/img/structure/B593558.png)